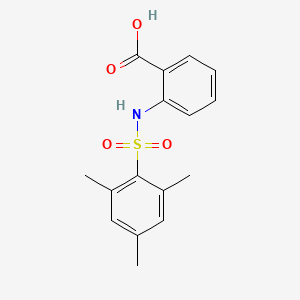
2-(2,4,6-Trimethyl-benzenesulfonylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2,4,6-Trimethyl-benzenesulfonylamino)-benzoic acid” is a benzoic acid derivative with a sulfonylamino group attached to the benzene ring. The sulfonylamino group is further substituted with a 2,4,6-trimethylbenzene group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid) attached to a sulfonylamino group, which is further substituted with a 2,4,6-trimethylbenzene group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing sulfonyl groups are known to undergo a variety of reactions. For example, sulfonyl chlorides can react with amines to form sulfonamides .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: The development of synthetic methods for benzoic acid derivatives, including 2,4,6-trimethyl benzoic acid, has been reviewed, highlighting various synthetic routes and the potential for industrialization (Hong Jia-lian, 2002) Synthesis and Application of 2,4,6-Trimethyl Benzoic Acid.
- Structural Studies: Research on benzenesulfonylamino compounds, including studies on their crystal structures, showcases variations in L-tyrosine backbone conformation, intramolecular aromatic π–π stacking, and short C-H⋯O interactions, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Muneeb Hayat Khan et al., 2011) Structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and 2-(toluene-4-sulfonylamino)-3-[4-(toluene-4-sulponyl-oxy)-phenyl]-propionic acid: Variations in L-tyrosine backbone conformation, intramolecular aromatic π-π stacking and short C-H⋯O interactions.
Applications in Drug Development
- Antiviral Research: Benzenesulfonylamino compounds have been explored for their antiviral properties, particularly as inhibitors of adenovirus replication. The study on 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues revealed specific structural features that contribute to their potency as antiviral agents, providing insights that could be relevant for the development of therapies based on similar compounds (C. Öberg et al., 2012) Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication.
Material Science and Biochemistry
- Functional Materials: The electrotransport properties of organic electrolytes through polyethylene films grafted with amino acid derivatives demonstrate the utility of benzoic acid derivatives in the development of selective separation and concentration techniques, which could be applied in various industrial and environmental processes (Kazunori Yamada et al., 2003) Electrotransport of organic electrolytes through 2‐(dimethylamino)ethyl methacrylate–grafted polyethylene films and their separation and concentration.
- Cancer Metabolism Targeting: A study on methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, a novel and dual malate dehydrogenase inhibitor, showcases the potential of trimethyl benzoic acid derivatives in targeting cancer metabolism, indicating a promising approach for developing novel anticancer therapeutics (R. Naik et al., 2017) Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.
properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-8-11(2)15(12(3)9-10)22(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVASKVMDGEDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2801197.png)

![1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B2801200.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide](/img/structure/B2801201.png)

![3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde](/img/structure/B2801204.png)



![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)


![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)
